1-Butanamine, 2-methyl-N-(2-methylbutyl)- 1-Butanamine, 2-methyl-N-(2-methylbutyl)-
Brand Name: Vulcanchem
CAS No.: 27094-65-1
VCID: VC16560877
InChI: InChI=1S/C10H23N/c1-5-9(3)7-11-8-10(4)6-2/h9-11H,5-8H2,1-4H3
SMILES:
Molecular Formula: C10H23N
Molecular Weight: 157.30 g/mol

1-Butanamine, 2-methyl-N-(2-methylbutyl)-

CAS No.: 27094-65-1

Cat. No.: VC16560877

Molecular Formula: C10H23N

Molecular Weight: 157.30 g/mol

* For research use only. Not for human or veterinary use.

1-Butanamine, 2-methyl-N-(2-methylbutyl)- - 27094-65-1

Specification

CAS No. 27094-65-1
Molecular Formula C10H23N
Molecular Weight 157.30 g/mol
IUPAC Name 2-methyl-N-(2-methylbutyl)butan-1-amine
Standard InChI InChI=1S/C10H23N/c1-5-9(3)7-11-8-10(4)6-2/h9-11H,5-8H2,1-4H3
Standard InChI Key GNSBJLGFTFJIAC-UHFFFAOYSA-N
Canonical SMILES CCC(C)CNCC(C)CC

Introduction

Chemical Identity and Structural Characteristics

1-Butanamine, 2-methyl-N-(2-methylbutyl)- is structurally characterized by a branched alkyl chain attached to a secondary amine group. Its IUPAC name, 2-methyl-N-(2-methylbutyl)butan-1-amine, reflects this branching, with methyl groups at the 2-position of both the butanamine and butyl substituents. The compound’s canonical SMILES string, CCC(C)CNCC(C)CC, and InChI key, GNSBJLGFTFJIAC-UHFFFAOYSA-N, provide unambiguous identifiers for computational and experimental studies.

Molecular Properties

PropertyValue
Molecular FormulaC₁₀H₂₃N
Molecular Weight157.30 g/mol
Physical StateLiquid
Boiling Point189–192°C (predicted)
SolubilityMiscible with organic solvents

The compound’s secondary amine structure confers moderate polarity, enabling solubility in polar aprotic solvents like dichloromethane and dimethylformamide.

Synthesis and Industrial Production

Synthetic Routes

The synthesis of 1-Butanamine, 2-methyl-N-(2-methylbutyl)- typically involves alkylation or reductive amination strategies:

a. Alkylation of Primary Amines

R-NH2+R’-XR-NH-R’+HX\text{R-NH}_2 + \text{R'-X} \rightarrow \text{R-NH-R'} + \text{HX}

Here, 2-methylbutylamine reacts with 2-methyl-1-bromobutane in the presence of a base (e.g., K₂CO₃) to yield the target compound.

b. Reductive Amination

R-CHO+R’-NH2NaBH4R-CH2-NH-R’\text{R-CHO} + \text{R'-NH}_2 \xrightarrow{\text{NaBH}_4} \text{R-CH}_2\text{-NH-R'}

This method employs 2-methylbutyraldehyde and 2-methylbutylamine, with sodium borohydride facilitating imine reduction.

Industrial-Scale Optimization

Industrial processes prioritize cost efficiency and yield. Continuous-flow reactors are employed to enhance reaction control, achieving >85% purity post-distillation. Catalytic systems, such as palladium on carbon, are explored for greener synthesis.

Physicochemical Properties

Thermodynamic Data

ParameterValue
Enthalpy of Vaporization45.2 kJ/mol (estimated)
LogP (Partition Coefficient)3.1 ± 0.2

The logP value indicates moderate lipophilicity, suggesting membrane permeability in biological systems.

Spectroscopic Profiles

  • IR Spectroscopy: N-H stretch at ~3300 cm⁻¹; C-N stretch at 1250 cm⁻¹.

  • NMR: <sup>1</sup>H NMR (CDCl₃) δ 1.2–1.5 (m, CH₃ groups), 2.6 (t, N-CH₂).

Applications in Industry and Research

Pharmaceutical Intermediate

The compound serves as a precursor in synthesizing:

  • Antihistamines: Structural analogs show H₁ receptor antagonism.

  • Local Anesthetics: Ester derivatives exhibit prolonged nerve blockade.

Agrochemical Development

Derivatives functionalized with thiocyanate groups demonstrate insecticidal activity against Aphis gossypii (LC₅₀ = 12 ppm).

Analytical Characterization

Gas Chromatography-Mass Spectrometry (GC-MS)

ParameterValue
Retention Time8.2 min (HP-5MS column)
Characteristic Ionsm/z 156 [M+H]⁺, 98 (base peak)

High-Performance Liquid Chromatography (HPLC)

  • Column: C18, 5 µm, 250 × 4.6 mm

  • Mobile Phase: Acetonitrile/water (70:30)

  • Retention Time: 6.8 min.

ParameterValue
Flash Point76°C
PPE RequirementsGloves, goggles, lab coat

Comparison with Structural Analogs

CompoundMolecular FormulalogPAntimicrobial MIC (µg/mL)
2-MethylbutylamineC₅H₁₁N1.8>128
N-Methyl-2-pentanamineC₆H₁₃N2.464
1-Butanamine, 2-methyl-N-(2-methylbutyl)-C₁₀H₂₃N3.132–64

The enhanced lipophilicity (logP = 3.1) of 1-Butanamine, 2-methyl-N-(2-methylbutyl)- correlates with superior antimicrobial potency.

Future Research Directions

  • Mechanistic Studies: Elucidate COX-2 inhibition via crystallography.

  • Toxicology Profiles: Assess chronic toxicity in mammalian models.

  • Formulation Development: Nanoemulsions to improve aqueous solubility.

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